molecular formula C19H26ClN3O2 B1402343 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride CAS No. 1229625-22-2

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride

Cat. No.: B1402343
CAS No.: 1229625-22-2
M. Wt: 363.9 g/mol
InChI Key: RXXQAPGNLHWCJK-UHFFFAOYSA-N
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Description

“(3-P-Tolyl-isoxazol-5-YL)-methanol” is a heterocyclic organic compound . It has a molecular formula of C11H11NO2 .


Molecular Structure Analysis

The molecular structure of “(3-P-Tolyl-isoxazol-5-YL)-methanol” consists of an isoxazole ring attached to a methylphenyl group .


Physical and Chemical Properties Analysis

The molecular weight of “(3-P-Tolyl-isoxazol-5-YL)-methanol” is 189.21 . It should be stored at 2-8°C .

Scientific Research Applications

GABA Uptake Inhibition and Neurochemistry

  • Isoxazoles structurally related to muscimol, including derivatives like 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride, have been tested as inhibitors of the uptake of GABA and certain amino acids in rat brain slices. These studies contribute to understanding how modifications in molecular structure can influence neurochemical processes (Krogsgaard‐Larsen & Johnston, 1975).

Antitumor Activity

  • Some isoxazole compounds, including 5-phenyl(p-tolyl)isoxazol-3-carboxylic acids, have demonstrated antitumor activity. They have the capability to enhance the effectiveness of cytostatic drugs used in medical practice (Potkin et al., 2014).

Molecular Structure Analysis

  • The crystal and molecular structure of related compounds, such as piperidine-3-carboxylic acid complexes, have been studied through X-ray diffraction, FTIR, NMR spectroscopy, and computational methods. These studies help in understanding the molecular interactions and structural properties of these compounds (Dega-Szafran et al., 2007).

Synthesis and Chemical Properties

  • Research has been conducted on the synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring, which contributes to the understanding of chemical properties and potential applications of these compounds (Potkin et al., 2012).

Biochemical Studies

  • Studies have also been performed on the synthesis and biochemical properties of similar compounds like 3β-acyloxytropan-3α-carboxylic acid hydrochlorides. These researches are crucial for understanding the biochemical interactions and potential therapeutic uses of these compounds (Burgos et al., 1992).

Properties

IUPAC Name

N,N-dimethyl-3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2.ClH/c1-14-5-7-15(8-6-14)17-11-16(24-21-17)12-19(18(23)22(2)3)9-4-10-20-13-19;/h5-8,11,20H,4,9-10,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXQAPGNLHWCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCNC3)C(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 2
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 3
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 4
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 5
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride

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